molecular formula C10H12N2O B1594195 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile CAS No. 26850-26-0

2-(4-Hydroxyphenylamino)-2-methylpropanenitrile

Cat. No. B1594195
Key on ui cas rn: 26850-26-0
M. Wt: 176.21 g/mol
InChI Key: MSDNIFRUGJFOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108944B2

Procedure details

A mixture of 4-aminophenol (1 g, 9.17 mmol) and magnesium sulfate (4 g) in 2-hydroxy-2-methylpropanenitrile (10 mL) was heated to 80° C. for 2 h. Ice/water was added to a cooled mixture and it was stirred for 30 min. The white solid that precipitated was filtered, washed with water, and dried to afford 1.2 g (74%) of 2-((4-hydroxyphenyl)amino)-2-methylpropanenitrile as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.89 (s, 1H), 6.78 (d, 2H), 6.65 (d, 2H), 5.21 (s, 1H), 1.52 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.S([O-])([O-])(=O)=O.[Mg+2].O[C:16]([CH3:20])([CH3:19])[C:17]#[N:18]>>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:16]([CH3:20])([CH3:19])[C:17]#[N:18])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
10 mL
Type
reactant
Smiles
OC(C#N)(C)C
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white solid that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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